

2-Methylquinazolin-4-ol Derivatives as Potent Antitumor Agents: A Technical Guide

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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675

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The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.^[1] Derivatives of quinazolin-4(3H)-one, a tautomeric form of quinazolin-4-ol, have garnered significant attention as a privileged structure in the development of anticancer agents.^{[2][3]} This is underscored by the number of FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are potent tyrosine kinase inhibitors built upon this core structure.^{[4][5]} These agents function by targeting key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.^{[6][7]}

This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, antitumor evaluation, and mechanisms of action of **2-methylquinazolin-4-ol** derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways involved in their therapeutic effects.

Quantitative Antitumor Activity

The antitumor efficacy of **2-methylquinazolin-4-ol** derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency. The following tables summarize the cytotoxic activities of several representative derivatives from recent studies.

Table 1: Cytotoxicity of 2-Substituted Quinazolin-4(3H)-one Derivatives

Compound ID	Substitution at Position 2	Cancer Cell Line	IC50 (μM)	Reference
Compound 17	2-methoxyphenyl with a basic side chain	Multiple Lines	Not specified, but showed remarkable profile	[6]
Compound 17	(structure not specified)	MCF-7 (Breast)	0.06	[8]
Compound 17	(structure not specified)	A-549 (Lung)	> 0.06	[8]
Compound 126	2-benzylthio moiety	COLO-205 (Colon)	Not specified, but induced apoptosis	[9]
Compound 127	3-methylquinazolin one derivative	A549 (Lung)	12.30 ± 4.12	[9]
Compound 127	3-methylquinazolin one derivative	PC-3 (Prostate)	17.08 ± 3.61	[9]
Compound 127	3-methylquinazolin one derivative	SMMC-7721 (Liver)	15.68 ± 1.64	[9]
Compound 4C	2-imino-(1H-indol)-4-oxoquinazolin	HepG2 (Liver)	99.3% inhibition	[2]
Compound 3C	(1H-indol)-dihydropyridine-4-oxoquinazoline	MCF-7 (Breast)	92.6% inhibition	[2]
Compound A3	2-(2-phenylthiazol-4-yl)ethyl	PC3 (Prostate)	10	[10]

Compound A3	2-(2-phenylthiazol-4-yl)ethyl	MCF-7 (Breast)	10	[10]
Compound A3	2-(2-phenylthiazol-4-yl)ethyl	HT-29 (Colon)	12	[10]
Compound 18b	N-arylquinazoline-4-amine analog	K562 (Leukemia)	0.05 ± 0.02	[11]
Compound 23	Quinazoline with thiophene ring	A431 (Skin)	3.4	[7]

Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

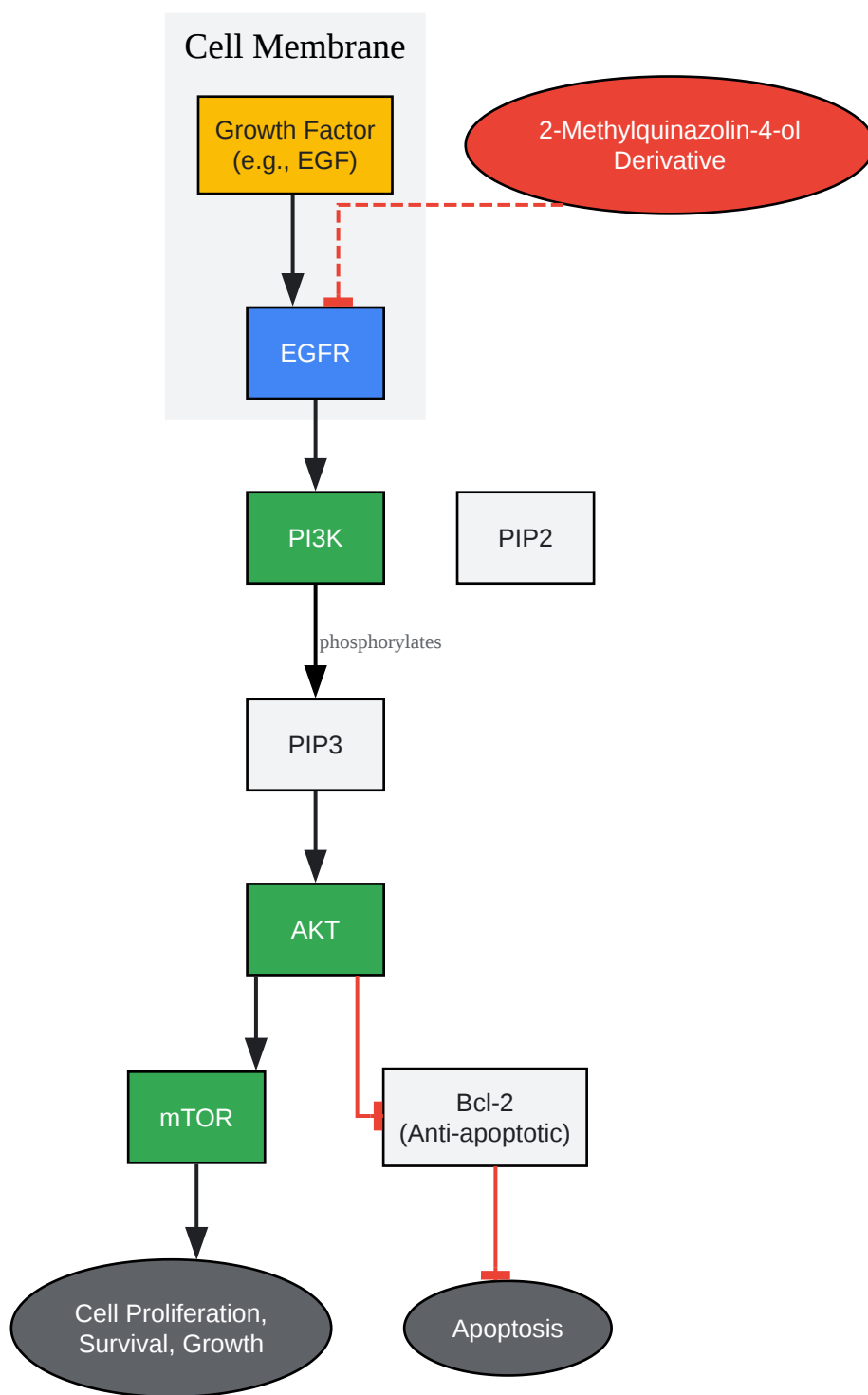
Compound ID	Target Kinase	IC50 (nM)	Reference
Compound 17	EGFR	72	[8]
Compound 127	EGFRwt-TK	10	[9]
Compound 126	EGFR-TK	13.40	[9]
Compound 26	EGFRwt	96	[7]
Compound 26	EGFR T790M	28	[7]
Compound 26	EGFR L858R	55	[7]
Compound 28	EGFR	10	[7]
2i / 3i	CDK2, HER2, EGFR	Potent activity reported	[4]

Mechanisms of Action & Signaling Pathways

2-Methylquinazolin-4-ol derivatives exert their antitumor effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell growth and survival.

Kinase Inhibition

A predominant mechanism is the inhibition of protein kinases, particularly tyrosine kinases.^[6] Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of kinases like the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream signaling.^{[7][8]} The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, is another common target.^{[8][12]}

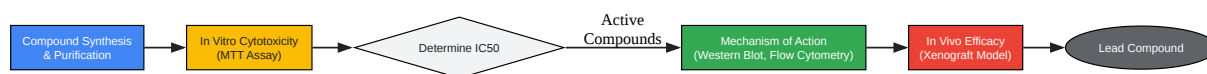
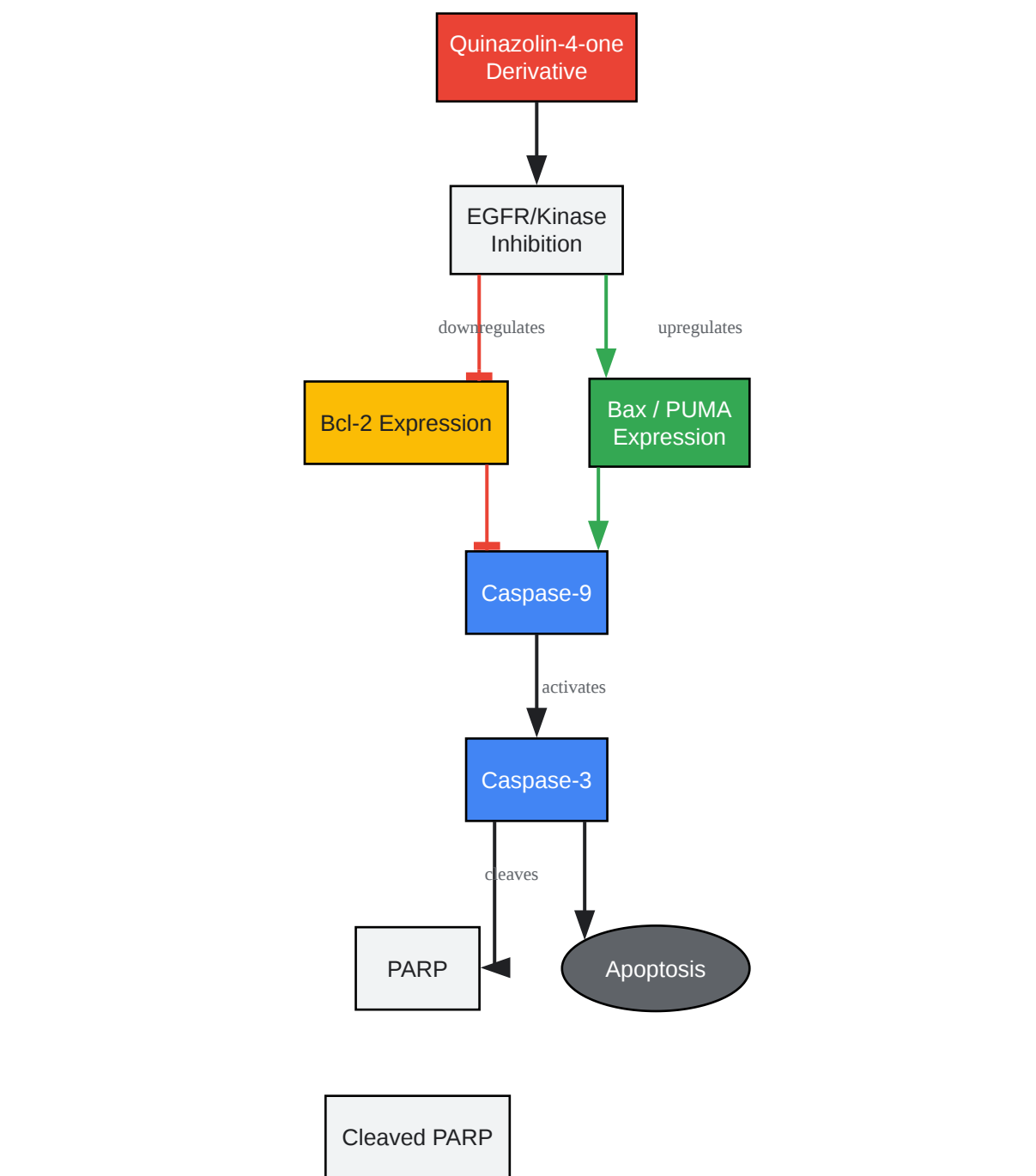


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EGFR and PI3K/AKT/mTOR signaling pathway inhibition.

Induction of Apoptosis

Many quinazolinone derivatives trigger programmed cell death, or apoptosis.[8][9] This is often achieved by disrupting the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins.[8] The activation of caspases (caspase-3, -8, and -9) is a hallmark of this process, leading to the cleavage of critical cellular components like PARP and ultimately, cell death.[8][9]



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